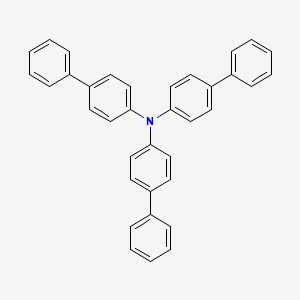

三(联苯-4-基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tri(biphenyl-4-yl)amine is a useful research compound. Its molecular formula is C36H27N and its molecular weight is 473.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tri(biphenyl-4-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri(biphenyl-4-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

无定形分子材料

三(联苯-4-基)胺形成一类新的光活性和电活性无定形分子材料。 它很容易形成无定形玻璃,其玻璃化转变温度为76°C 。这一特性在开发需要在热应力下保持稳定的材料方面特别有用。三(联苯-4-基)胺的无定形特性也有助于其空穴传输性能,这对于电子应用至关重要。

空穴传输性能

三(联苯-4-基)胺在其玻璃态下的空穴漂移迁移率相对较高,在20°C下,在2 × 10^5 V cm^(-1)的电场下测得为1.5 × 10^(-4) cm^2 V^(-1) s^(-1) 。这使得三(联苯-4-基)胺成为用于有机发光二极管 (OLED) 和其他需要高效电荷传输的器件的极佳候选材料。

光氧化还原催化

三(联苯-4-基)胺衍生物已被探索为光氧化还原催化剂 。这些催化剂能够通过在光吸收后转移电子来介导化学反应。三(联苯-4-基)胺的光物理性质的可调性允许设计具有特定反应性和选择性的催化剂,使其成为合成有机化学中宝贵的工具。

光电子器件

基于三(联苯-4-基)胺的化合物在光电子器件的应用中显示出前景 。它们为空穴传输的能力被利用在设计用于未来光电子学的小分子供体中,这些供体是太阳能电池和光电探测器等器件的关键组成部分。

荧光发光体

基于三(联苯-4-基)胺的化合物已被用于创建高荧光发光体 。这些发光体是表现出强荧光的物质,用于各种应用,包括生物成像和作为开发新型显示技术的组件。

基于光敏剂的免疫原性细胞死亡诱导剂

使用三(联苯-4-基)胺片段设计了先进的基于光敏剂的免疫原性细胞死亡 (ICD) 诱导剂 。这些诱导剂用于光动力疗法,这是一种利用光来激活光敏剂药物的治疗方法,然后帮助杀死癌细胞、细菌或其他病原体。

作用机制

Target of Action

Tri(biphenyl-4-yl)amine is a starburst precursor molecule based on π-electron systems . It is primarily targeted towards the creation of amorphous molecular materials .

Mode of Action

Tri(biphenyl-4-yl)amine interacts with its targets by forming an amorphous glass . This is achieved through its unique molecular and crystal structures . The material in the glassy state shows a relatively high hole drift mobility .

Biochemical Pathways

The primary biochemical pathway affected by Tri(biphenyl-4-yl)amine is the formation of amorphous molecular materials . The downstream effects of this pathway include the creation of photo- and electro-active materials .

Pharmacokinetics

It is known that the compound readily forms an amorphous glass, which suggests a high degree of stability . The impact of these properties on bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of Tri(biphenyl-4-yl)amine’s action result in the formation of amorphous molecular materials with relatively high glass-transition temperatures . These materials have photo- and electro-active properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tri(biphenyl-4-yl)amine. For instance, the temperature can affect the glass-transition temperature of the amorphous materials formed . .

生化分析

Biochemical Properties

Tri(biphenyl-4-yl)amine plays a crucial role in biochemical reactions, particularly in the context of photoredox catalysis. This compound interacts with enzymes, proteins, and other biomolecules through its electron-donating properties. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions is primarily based on the electron transfer capabilities of Tri(biphenyl-4-yl)amine, which can facilitate or inhibit enzymatic reactions depending on the specific context .

Cellular Effects

The effects of Tri(biphenyl-4-yl)amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Tri(biphenyl-4-yl)amine has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, Tri(biphenyl-4-yl)amine exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as DNA and proteins, thereby influencing their function. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling. Additionally, Tri(biphenyl-4-yl)amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tri(biphenyl-4-yl)amine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that Tri(biphenyl-4-yl)amine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

属性

IUPAC Name |

4-phenyl-N,N-bis(4-phenylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORPOZIIMCFMFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593741 |

Source

|

| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6543-20-0 |

Source

|

| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

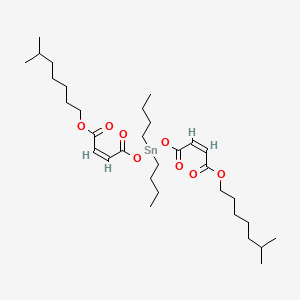

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)